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4-tert-Butylbenzo-15-crown-5 is a macrocyclic polyether, a member of the crown ether family
renowned for their ability to selectively bind cations. The structure consists of a benzoquinone
unit fused to a 15-membered crown ether ring, with a tert-butyl group substituting the benzene
ring at the 4-position. This lipophilic tert-butyl group enhances the molecule's solubility in
nonpolar media and its compatibility with polymeric membranes used in ion-selective
electrodes.[1] The precise characterization of this molecule is paramount for its applications in
supramolecular chemistry, phase-transfer catalysis, and analytical sensing, where its purity and
structural integrity directly influence its host-guest complexation capabilities. This guide
provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data that define 4-tert-Butylbenzo-15-crown-5, offering insights for
researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-tert-
Butylbenzo-15-crown-5 in solution. It provides detailed information about the chemical
environment, connectivity, and spatial arrangement of hydrogen (*H) and carbon (*3C) atoms.
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'H NMR Spectroscopy

The *H NMR spectrum provides a quantitative map of the different types of protons in the
molecule. The spectrum is characterized by three main regions: the aliphatic protons of the tert-
butyl group, the aromatic protons on the benzene ring, and the methylene protons of the
polyether ring.

Causality Behind the Signals:

o tert-Butyl Protons: The nine equivalent protons of the tert-butyl group experience identical
magnetic environments, resulting in a sharp, intense singlet. Its upfield chemical shift is
characteristic of aliphatic protons shielded from deshielding effects.

» Aromatic Protons: The three protons on the substituted benzene ring exhibit a splitting
pattern dictated by their positions relative to each other and the substituents. The electron-
donating nature of the ether oxygens and the tert-butyl group influences their chemical shifts.

o Crown Ether Protons: The sixteen protons of the polyether chain (-OCH2CH20-) produce a
series of complex, overlapping multiplets in the 3.6-4.2 ppm region. This complexity arises
from the protons on adjacent carbons splitting each other's signals (vicinal coupling) and the
fact that protons on the same carbon can be chemically non-equivalent due to the ring's
conformation. Data from the parent compound, benzo-15-crown-5, shows these protons as
multiplets around 3.7-4.1 ppm.[2][3]

Data Summary: *H NMR of 4-tert-Butylbenzo-15-crown-5

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~1.30 Singlet 9H -C(CHs)3
~6.8-7.0 Multiplet 3H Aromatic CH
~3.7-4.2 Multiplet 16H -O-CH2-CH2-O-

Note: Exact chemical shifts can vary slightly based on the solvent and concentration.

Structural Correlation Diagram: *H NMR
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Caption: Correlation of *H NMR signals with molecular structure.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of chemically distinct carbon environments. Due to
the low natural abundance of 13C, proton-decoupled spectra are typically acquired, where each
unique carbon appears as a single line.

Causality Behind the Signals:

e tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon and one for the
three equivalent methyl carbons.

o Aromatic Carbons: Six signals are anticipated for the six carbons of the benzene ring. The
two carbons bonded to the ether oxygens are shifted significantly downfield (~149 ppm in the
parent compound) due to the deshielding effect of oxygen.[2] The other four carbons will
have shifts determined by their position relative to the tert-butyl and crown ether
substituents.

e Crown Ether Carbons: The eight methylene carbons in the polyether ring will appear in the
aliphatic region, typically between 68 and 71 ppm, consistent with data for benzo-15-crown-
5.[4][5]

Data Summary: 3C NMR of 4-tert-Butylbenzo-15-crown-5

Chemical Shift (8) ppm Assighment

~31.5 -C(CHs)s

~34.0 -C(CH3)3

~68-72 -O-CHz2-CH2-O- (multiple peaks)
~112-149 Aromatic CH and C-O (multiple peaks)

Note: These are predicted shifts based on related structures. The aromatic region will contain 6
distinct peaks.

Experimental Protocol: NMR Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of 4-tert-Butylbenzo-15-crown-5 in ~0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

 Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument
to optimize magnetic field homogeneity.

o Data Acquisition (*H): Acquire the spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

o Data Acquisition (33C): Acquire a proton-decoupled spectrum. This requires a larger number
of scans than *H NMR due to the lower sensitivity of the 13C nucleus.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift
scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared
radiation at specific frequencies corresponds to the stretching and bending of chemical bonds,
providing a fingerprint of the functional groups present.

Causality Behind the Signals: The IR spectrum of 4-tert-Butylbenzo-15-crown-5 is dominated
by absorptions from the ether linkages, the aromatic ring, and the aliphatic groups.

e C-O-C Stretching: The most characteristic feature of crown ethers is the strong, broad
absorption band for the C-O-C (ether) stretching vibrations. This typically appears in the
1100-1300 cm~1 region. For benzo-crown ethers, two distinct bands are often observed: an
aromatic-aliphatic ether stretch (Ar-O-C) around 1260 cm~* and an aliphatic-aliphatic ether
stretch (C-O-C) around 1130 cm~1.[6][7]

e C-H Stretching: Aromatic C-H stretches appear as weaker bands just above 3000 cm™1,
while aliphatic C-H stretches (from the tert-butyl and crown ether methylene groups) are
observed as stronger bands just below 3000 cm~1.[8]
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e Aromatic C=C Stretching: Medium to weak absorptions in the 1500-1600 cm~1 region are
characteristic of the carbon-carbon double bond stretching within the benzene ring.

Data Summary: Key IR Absorptions for 4-tert-Butylbenzo-15-crown-5

Wavenumber (cm~?) Intensity Assignment

3100-3000 Weak-Medium Aromatic C-H Stretch
2960-2850 Strong Aliphatic C-H Stretch
~1600, ~1500 Medium Aromatic C=C Stretch
~1260 Strong Asymmetric Ar-O-C Stretch
~1130 Strong Symmetric C-O-C Stretch

Vibrational Modes Diagram

4-tert-Butylbenzo-15-crown-5 Structure

Aromatic Ring
-C(CHs)3 Group

-O-CH2-CH2-O- Chain
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Caption: Key functional groups and their corresponding IR vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR

o Background Collection: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a
background spectrum of the empty crystal.

o Sample Application: Place a small amount of the solid 4-tert-Butylbenzo-15-crown-5
powder onto the crystal.

o Pressure Application: Use the pressure clamp to ensure firm contact between the sample
and the crystal.

o Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio.

e Processing: The instrument software automatically ratios the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound. Under ionization, the molecule can also break apart into
characteristic fragments, providing further structural clues.

Expected Mass Spectrum: The molecular formula of 4-tert-Butylbenzo-15-crown-5 is
C18H280s.[9] Its monoisotopic mass is 324.1937 Da.

e Molecular lon (M*): In techniques like electron ionization (EIl), a peak corresponding to the
intact molecule with one electron removed (the molecular ion) is expected at a mass-to-
charge ratio (m/z) of 324.

e Adduct lons: In softer ionization techniques like electrospray ionization (ESI), protonated
([M+H]* at m/z 325) or sodiated ([M+Na]* at m/z 347) adducts are commonly observed,
reflecting the cation-binding ability of the crown ether.[10]
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o Fragmentation Pattern: Ethers can undergo fragmentation through several pathways. The
most common are alpha-cleavage (cleavage of a C-C bond adjacent to an oxygen) and
cleavage of C-O bonds.[11][12] For 4-tert-Butylbenzo-15-crown-5, fragmentation of the
polyether chain is expected, leading to a series of peaks separated by 44 Da, corresponding
to the loss of ethylene oxide (-CH2CH20-) units. Loss of the tert-butyl group (a loss of 57 Da)
is also a probable fragmentation pathway.

Data Summary: Predicted Mass Spectrometry Peaks

m/z Assignment lonization Mode
324 [M]* El

325 [M+H]* ESI (+)

347 [M+Na]* ESI (+)

267 [M - CaHs]* EI/ESI

Series [M - n(C2H40)]* EI/ESI

Fragmentation Pathway Diagram

[M - C4Hol*
- *C(CH3)3 m/z = 267

[C18H2805]*"

- C2H40

m/z = 324
[M - C2H4O]* - C2H4O _ | [M - 2(C2H40)]*

m/z = 280 m/z = 236

Click to download full resolution via product page
Caption: A simplified fragmentation pathway for 4-tert-Butylbenzo-15-crown-5.
Experimental Protocol: Mass Spectrometry (ESI)

e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent like methanol or acetonitrile.
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Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at
a low flow rate (e.g., 5-10 pL/min).

lonization: Apply a high voltage to the emitter tip to generate a fine spray of charged
droplets. As the solvent evaporates, ions ([M+H]*, [M+Na]*) are formed.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),
which separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and the signal is processed to generate the
mass spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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